

# Valbenazine: Expanding Therapeutic Horizons Beyond Tardive Dyskinesia

Author: BenchChem Technical Support Team. Date: December 2025



A Technical Guide for Researchers and Drug Development Professionals

#### Introduction

**Valbenazine**, a selective vesicular monoamine transporter 2 (VMAT2) inhibitor, has been a significant advancement in the treatment of tardive dyskinesia. Its mechanism of action, which involves the modulation of dopamine release in the central nervous system, suggests a broader therapeutic potential for other hyperkinetic movement disorders. This technical guide provides an in-depth overview of the clinical development and potential applications of **valbenazine** beyond its initial indication, with a focus on Huntington's disease chorea, Tourette syndrome, and emerging areas of investigation. This document is intended for researchers, scientists, and drug development professionals interested in the expanding landscape of VMAT2 inhibition.

#### **Core Mechanism of Action: VMAT2 Inhibition**

**Valbenazine** is a prodrug that is metabolized to its active form, [+]-α-dihydrotetrabenazine, which exhibits high selectivity and affinity for VMAT2.[1] VMAT2 is a transmembrane protein crucial for the packaging of monoamines, particularly dopamine, into presynaptic vesicles.[2][3] By reversibly inhibiting VMAT2, **valbenazine** reduces the uptake of dopamine into these vesicles, leading to its cytosolic degradation by monoamine oxidase and a subsequent decrease in its release into the synaptic cleft.[2][4] This attenuation of dopaminergic neurotransmission is the cornerstone of its therapeutic effect in hyperkinetic movement disorders.[1][3]





Click to download full resolution via product page

Figure 1: Valbenazine's Mechanism of Action via VMAT2 Inhibition.

## Clinical Applications Beyond Tardive Dyskinesia Huntington's Disease (Chorea)

Chorea, characterized by involuntary, irregular, and non-repetitive movements, is a hallmark motor symptom of Huntington's disease. The efficacy and safety of **valbenazine** for the treatment of chorea associated with Huntington's disease have been established in pivotal clinical trials.



| Trial          | Phase                  | N   | Treatme<br>nt Arms                                | Primary<br>Endpoint                                            | Key<br>Efficacy<br>Results                                                   | Key<br>Safety<br>Findings                                                                                                                              | Referen<br>ce      |
|----------------|------------------------|-----|---------------------------------------------------|----------------------------------------------------------------|------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------|--------------------|
| KINECT-<br>HD  | 3                      | 128 | Valbenaz<br>ine (≤80<br>mg/day)<br>vs.<br>Placebo | Change from baseline in UHDRS Total Maximal Chorea (TMC) score | Least-squares mean differenc e of -3.2 (p<0.000 1) in favor of valbenazi ne. | Generally well- tolerated. Most common adverse events were somnole nce, fatigue, fall, and urticaria. No worsenin g of suicidal ideation was reported. | [5][6][7]          |
| KINECT-<br>HD2 | 3 (Openlabel extension | 154 | Valbenaz<br>ine (≤80<br>mg/day)                   | Long-<br>term<br>safety<br>and<br>maintena<br>nce of<br>effect | Sustaine d improve ment in UHDRS TMC score from baseline to week 104 (-5.2). | Most common treatment - emergent adverse events were falls, somnole nce, and fatigue.                                                                  | [8][9][10]<br>[11] |

#### Foundational & Exploratory





The KINECT-HD study was a Phase 3, randomized, double-blind, placebo-controlled trial conducted at 46 sites in the USA and Canada.[5][6]

- Patient Population: Adults (18-75 years) with genetically confirmed Huntington's disease and a Unified Huntington's Disease Rating Scale (UHDRS) Total Maximal Chorea (TMC) score of 8 or higher.[6][12]
- Randomization and Blinding: Participants were randomized in a 1:1 ratio to receive either
   valbenazine or placebo. Both participants and investigators were blinded to the treatment
   assignment.[12]
- Intervention: The initial dose of **valbenazine** was 40 mg once daily, with dose escalation to 60 mg and then 80 mg at 2-week intervals based on investigator assessment of tolerability and chorea severity. The maintenance phase was from week 8 to 12.[12]
- Primary Outcome Measure: The primary efficacy endpoint was the change in the UHDRS
   TMC score from baseline to the maintenance period (average of weeks 10 and 12).[5][6]
- Statistical Analysis: A mixed-effects model for repeated measures was used to analyze the primary endpoint.[5][6]





Click to download full resolution via product page

Figure 2: Experimental Workflow of the KINECT-HD Clinical Trial.

## **Tourette Syndrome**

Tourette syndrome is a neurodevelopmental disorder characterized by multiple motor tics and at least one vocal tic. The rationale for investigating **valbenazine** in this indication stems from the role of dopamine in the pathophysiology of tics.

Clinical trials of **valbenazine** for Tourette syndrome did not meet their primary efficacy endpoints.[2][13][14]



| Trial            | Phase | N   | Population                   | Primary<br>Endpoint                                                                       | Key<br>Efficacy<br>Results                                                                                   | Reference   |
|------------------|-------|-----|------------------------------|-------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------|-------------|
| T-Force<br>GOLD  | 2b    | 127 | Pediatric<br>(6-17<br>years) | Change from baseline in Yale Global Tic Severity Scale (YGTSS) Total Tic Score at week 12 | Did not meet the primary endpoint. No statistically significant difference between valbenazin e and placebo. | [2][13][14] |
| T-Force<br>GREEN | 2     | 98  | Pediatric<br>(6-17<br>years) | Change<br>from<br>baseline in<br>YGTSS at<br>week 6                                       | Did not meet the primary endpoint. Exposure- response analysis suggested doses were too low.                 | [15][16]    |

The T-Force GOLD study was a Phase 2b, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[2][13]

- Patient Population: Children and adolescents (6-17 years) with a DSM-5 diagnosis of Tourette syndrome and a YGTSS Total Tic Score of at least 20.[1]
- Randomization and Blinding: Participants were randomized 1:1 to receive either valbenazine or placebo.[13]



- Intervention: The study involved a 6-week dose optimization period followed by a 6-week maintenance period. Dosing was based on weight.[1]
- Primary Outcome Measure: The primary endpoint was the change from baseline in the YGTSS Total Tic Score at week 12.[13][14]

## **Dyskinesia in Cerebral Palsy**

Dyskinesia, a type of movement disorder characterized by involuntary, erratic, writhing movements, can be a significant challenge for individuals with cerebral palsy. A clinical trial is currently underway to evaluate the potential of **valbenazine** in this population.

- Title: A Phase 3, Randomized, Double-Blind, Placebo-Controlled Study to Assess the Efficacy, Safety, and Tolerability of Valbenazine for the Treatment of Dyskinesia Due to Cerebral Palsy (Kinect-DCP).[3][17][18][19]
- Status: Currently recruiting participants.[18]
- Patient Population: Children and adults (6-70 years) with a confirmed diagnosis of dyskinesia due to cerebral palsy.[18][20]
- Study Design: The study includes a 14-week double-blind treatment period where
  participants receive either valbenazine or placebo, followed by an open-label treatment
  period.[19][20]
- Primary Objective: To evaluate the efficacy of **valbenazine** compared to placebo in improving chorea in individuals with dyskinesia due to cerebral palsy.[18]

#### **Future Directions and Conclusion**

Valbenazine has demonstrated clear efficacy in treating chorea associated with Huntington's disease, leading to its approval for this indication. While its development for Tourette syndrome was not successful, the ongoing investigation into its use for dyskinesia in cerebral palsy highlights the continued interest in expanding its therapeutic applications. The selective VMAT2 inhibition mechanism of valbenazine holds promise for other neurological and psychiatric conditions characterized by dopaminergic dysregulation. Further research is warranted to explore its potential in other hyperkinetic movement disorders and to better understand the



nuances of its clinical profile in diverse patient populations. This guide provides a comprehensive summary of the current evidence to inform and guide future research and development efforts in this promising area of neuropharmacology.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. tandfonline.com [tandfonline.com]
- 2. Neurocrine reports negative topline results from T-Force GOLD study [clinicaltrialsarena.com]
- 3. Valbenazine for the Treatment of Dyskinesia Due to Cerebral Palsy (Neurocrine) |
   Kennedy Krieger Institute [kennedykrieger.org]
- 4. neurologylive.com [neurologylive.com]
- 5. Safety and efficacy of valbenazine for the treatment of chorea associated with Huntington's disease (KINECT-HD): a phase 3, randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. profiles.wustl.edu [profiles.wustl.edu]
- 7. Neurocrine Biosciences Presents Phase 3 Data for KINECT-HD Study Evaluating
   Valbenazine for Chorea Associated with Huntington Disease at AAN 2022 [prnewswire.com]
- 8. neurologylive.com [neurologylive.com]
- 9. New three-year data demonstrates sustained clinical benefits and established safety profile of Ingrezza (valbenazine) capsules for Huntington's disease chorea Neurocrine Biosciences Medical Update Online [medicalupdateonline.com]
- 10. neurology.org [neurology.org]
- 11. Sustained Improvements in Chorea Associated with Huntington Disease with Once-Daily Valbenazine: Interim Results from a Long-Term Open-Label Study | CNS Spectrums | Cambridge Core [cambridge.org]
- 12. huntingtonstudygroup.org [huntingtonstudygroup.org]

#### Foundational & Exploratory





- 13. Neurocrine Biosciences Announces Topline Data from Phase IIb T-Force GOLD Study Demonstrating Valbenazine Did Not Meet Primary Endpoint in Pediatric Patients with Tourette Syndrome | Neurocrine Biosciences [neurocrine.gcs-web.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. Neurocrine's Ingrezza fails to meet primary endpoint in Phase II trial for Tourette syndrome Clinical Trials Arena [clinicaltrialsarena.com]
- 16. biopharmadive.com [biopharmadive.com]
- 17. clinicaltrials.eu [clinicaltrials.eu]
- 18. Study to Assess the Efficacy, Safety, and Tolerability of Valbenazine for the Treatment of Dyskinesia Due to Cerebral Palsy | Clinical Research Trial Listing [centerwatch.com]
- 19. mobilitymgmt.com [mobilitymgmt.com]
- 20. Valbenazine for Cerebral Palsy · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- To cite this document: BenchChem. [Valbenazine: Expanding Therapeutic Horizons Beyond Tardive Dyskinesia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662120#valbenazine-potential-applications-beyond-tardive-dyskinesia]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com